molecular formula C15H12N4O2 B3036807 benzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400080-58-2

benzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B3036807
CAS No.: 400080-58-2
M. Wt: 280.28 g/mol
InChI Key: SADGLQRDOOWONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “benzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate” is a derivative of the 1,2,4-triazole class of compounds . Compounds in this class have been studied for their potential as anticancer agents .


Synthesis Analysis

While specific synthesis information for “this compound” was not found, similar 1,2,4-triazole derivatives have been synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives was established by NMR and MS analysis .

Scientific Research Applications

Anticancer Properties

Benzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate derivatives demonstrate potential anticancer activity. A study by Kamal et al. (2014) synthesized N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides and tested them against various human cancer cell lines. These compounds showed significant anticancer activity, notably compound 4g, which inhibited tubulin polymerization more effectively than E7010, a standard reference. These compounds induce cell death by apoptosis and have been shown to interact efficiently with tubulin protein, suggesting their potential as anticancer agents (Kamal et al., 2014).

Pharmacological Study

Dave et al. (2007) conducted a study on the pharmacological properties of thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole. These compounds were tested for antimicrobial and antitubercular activities, indicating their potential application in treating microbial infections and tuberculosis (Dave et al., 2007).

Structural and Molecular Studies

Zhao et al. (2011) synthesized and characterized 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate (BOTN) and performed Density Functional Theory (DFT) calculations on its structure. This study provided valuable insights into the electronic and molecular structure of such compounds, which could be vital for understanding their interaction with biological systems (Zhao et al., 2011).

Anti-inflammatory and Antimicrobial Activities

Liu et al. (2018) synthesized 1-Benzyl-4-[5-(4-chloro-phenylsulfanyl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-1H-[1,2,3] triazole and evaluated its anti-inflammatory activities. This compound showed significant inhibition of IL-6 expression in macrophage cells, suggesting its potential as an anti-inflammatory agent (Liu et al., 2018).

Mechanism of Action

The mechanism of action for similar 1,2,4-triazole derivatives has been studied. Some of these compounds have shown potent inhibitory activities against certain cancer cell lines .

Properties

IUPAC Name

benzyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-15(21-9-12-4-2-1-3-5-12)13-6-7-14(17-8-13)19-11-16-10-18-19/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADGLQRDOOWONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Reactant of Route 2
Reactant of Route 2
benzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Reactant of Route 3
Reactant of Route 3
benzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
benzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Reactant of Route 5
Reactant of Route 5
benzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Reactant of Route 6
Reactant of Route 6
benzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.